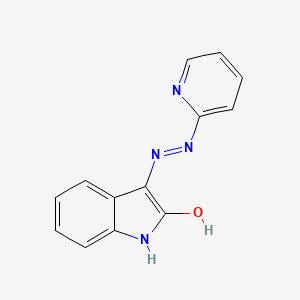![molecular formula C13H14N2O4S B5157202 ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5157202.png)
ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate, also known as EPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a thioester derivative of 1,3,4-oxadiazole, which has been shown to possess a variety of biological and pharmacological properties.
Applications De Recherche Scientifique
Ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to exhibit a variety of biological and pharmacological properties, making it a promising candidate for various research applications. For example, this compound has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use as a fluorescent probe for the detection of thiols in biological samples.
Mécanisme D'action
The mechanism of action of ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not well understood, but it is believed to involve the inhibition of certain enzymes and/or the modulation of certain signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. This compound has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in vitro. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit a variety of biological and pharmacological properties, making it a versatile compound for various research applications. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate. For example, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Additionally, studies are needed to investigate the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. Finally, further research is needed to optimize the synthesis method of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of ethyl {[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves a multi-step process that includes the reaction of 1,3,4-oxadiazole with chloroacetyl chloride to form 5-chloromethyl-1,3,4-oxadiazole. The latter is then reacted with sodium phenoxide to form 5-(phenoxymethyl)-1,3,4-oxadiazole. Finally, the thioesterification of 5-(phenoxymethyl)-1,3,4-oxadiazole with ethyl mercaptoacetate yields this compound.
Propriétés
IUPAC Name |
ethyl 2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-17-12(16)9-20-13-15-14-11(19-13)8-18-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUWGXCWBUOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)

![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)

![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)